molecular formula C19H22O3 B15197600 (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid

(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid

Cat. No.: B15197600
M. Wt: 298.4 g/mol
InChI Key: XNRPKYXXWILHRN-JEWRLFTDSA-N
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Description

(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system and significant biological activity. The compound’s structure includes multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid typically involves multi-step organic synthesis. The process often starts with simpler precursors that undergo a series of reactions, including cyclization, oxidation, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance reaction efficiency and selectivity. These methods aim to reduce costs and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a model system for studying stereochemistry and reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and enzyme interactions.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid apart is its complex ring structure and multiple chiral centers. These features contribute to its unique stereochemistry and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid

InChI

InChI=1S/C19H22O3/c1-19-9-8-14-13-4-3-12(18(21)22)10-11(13)2-5-15(14)16(19)6-7-17(19)20/h3-4,10,14-16H,2,5-9H2,1H3,(H,21,22)/t14-,15-,16+,19+/m1/s1

InChI Key

XNRPKYXXWILHRN-JEWRLFTDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)C(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)C(=O)O

Origin of Product

United States

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